molecular formula C26H29N3O2S2 B2912713 N-(4-butylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 877653-47-9

N-(4-butylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2912713
CAS No.: 877653-47-9
M. Wt: 479.66
InChI Key: QKNTVZOZSNJTOY-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a thieno[3,2-d]pyrimidinone derivative characterized by a sulfur-containing acetamide side chain. Its core structure includes a bicyclic thienopyrimidinone scaffold substituted with a 3,5-dimethylphenyl group at position 3 and a 4-butylphenyl group via a thioacetamide linker.

Properties

IUPAC Name

N-(4-butylphenyl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O2S2/c1-4-5-6-19-7-9-20(10-8-19)27-23(30)16-33-26-28-22-11-12-32-24(22)25(31)29(26)21-14-17(2)13-18(3)15-21/h7-10,13-15H,4-6,11-12,16H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKNTVZOZSNJTOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)C)C)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-butylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity based on diverse research findings.

Chemical Structure

The compound consists of a thieno[3,2-d]pyrimidine moiety linked to an acetamide group through a thioether bond. The structural complexity suggests a potential for diverse biological interactions.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity
    • Studies have shown that derivatives of thieno[3,2-d]pyrimidines exhibit significant antimicrobial properties. For instance, related compounds were evaluated against various bacterial strains and demonstrated promising results in inhibiting growth, particularly against Gram-positive bacteria .
  • Antitumor Activity
    • The thieno[3,2-d]pyrimidine scaffold has been linked to anticancer properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The mechanism often involves the inhibition of key enzymes involved in cell cycle regulation and DNA synthesis.
  • Urease Inhibition
    • Compounds with acetamide functionalities have been studied for their urease inhibitory activity. This is particularly relevant for treating conditions like urease-related infections and kidney stones . Molecular docking studies suggest that these compounds bind effectively to the enzyme's active site, leading to significant inhibition .

Case Studies

Several case studies have highlighted the biological activities of similar compounds:

  • Study on Antimicrobial Properties : A series of thieno[3,2-d]pyrimidine derivatives were synthesized and tested for their antimicrobial efficacy. One compound exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics against Staphylococcus aureus and Escherichia coli .
  • Antitumor Efficacy : In vitro studies revealed that certain thieno[3,2-d]pyrimidine derivatives induced apoptosis in human cancer cell lines such as HepG2 and MCF-7. The mechanism was linked to the activation of caspase pathways .

Research Findings

Research findings on this compound indicate:

Activity Efficacy Reference
AntimicrobialEffective against Gram-positive bacteria
AntitumorInduces apoptosis in cancer cells
Urease inhibitionSignificant inhibition observed

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally similar derivatives, focusing on substituent effects, synthetic routes, and physicochemical properties.

Substituent Effects on Electronic and Steric Properties

The target compound’s 3,5-dimethylphenyl group provides electron-donating methyl substituents, enhancing the aromatic ring’s electron density. This contrasts with analogs bearing electron-withdrawing groups (e.g., 4-chlorophenyl in -nitrophenyl in ), which may alter reactivity or binding affinities. The 4-butylphenyl substituent introduces significant hydrophobicity compared to smaller groups like methyl () or trifluoromethyl (). Such variations influence lipophilicity (logP) and bioavailability .

Physicochemical and Spectroscopic Properties

Key comparisons include:

Compound (Reference) Core Structure Substituents (R1/R2) Molecular Formula Molecular Weight Melting Point (°C) Key NMR Shifts (δ, ppm)
Target Compound Thieno[3,2-d]pyrimidinone R1: 3,5-dimethylphenyl; R2: 4-butylphenyl C₂₇H₂₉N₃O₂S₂ 515.67 N/A N/A
1,6-dihydropyrimidin-4-one R1: 4-methyl; R2: 4-phenoxyphenyl C₁₉H₁₈N₂O₂S 362.42 224–226 12.45 (NH), 10.08 (NHCO), 2.21 (CH₃)
Cyclopenta-thienopyrimidinone R1: 4-chlorophenyl; R2: 2,5-dimethylphenyl C₂₄H₂₂ClN₃O₂S₂ 500.03 N/A N/A
Thieno[3,2-d]pyrimidinone R1: 4-chlorophenyl; R2: 2-(trifluoromethyl)phenyl C₂₁H₁₆ClF₃N₄O₂S₂ 537.95 N/A N/A
Thieno[3,2-d]pyrimidinone R1: 3-methoxyphenyl; R2: 4-nitrophenyl C₂₁H₁₈N₄O₅S₂ 470.50 N/A N/A

Key Observations :

  • Melting Points : ’s analog (224–226°C) suggests higher crystallinity due to hydrogen bonding (NHCO and NH groups) .
  • NMR Trends : The NH proton in appears at δ 12.45, indicative of strong hydrogen bonding, while methyl groups (δ 2.21) align with typical aliphatic protons. The target compound’s butyl chain would likely show δ 0.8–1.5 for CH₂/CH₃ protons.

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